2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-[1-(TRIPHENYLMETHYL)IMIDAZOL-4-YL]PROPANOIC ACID
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Overview
Description
2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-[1-(TRIPHENYLMETHYL)IMIDAZOL-4-YL]PROPANOIC ACID is a derivative of the amino acid histidine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl (trt) protecting group on the histidine residue. These protecting groups are crucial for preventing unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-[1-(TRIPHENYLMETHYL)IMIDAZOL-4-YL]PROPANOIC ACID typically involves the protection of the histidine residue with the Fmoc and trityl groups. The process begins with the protection of the amino group of histidine using the Fmoc group. This is followed by the protection of the imidazole side chain with the trityl group. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), along with coupling reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of the compound. The use of high-purity reagents and solvents is essential to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-[1-(TRIPHENYLMETHYL)IMIDAZOL-4-YL]PROPANOIC ACID undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the Fmoc and trityl protecting groups under specific conditions.
Coupling Reactions: The formation of peptide bonds with other amino acids or peptide fragments.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a solution of piperidine in DMF, while the trityl group is removed using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Coupling: The coupling reactions often involve the use of DIC and HOBt as coupling reagents, along with DMF or DCM as solvents.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence and structure. The removal of the protecting groups yields the free peptide, which can then be purified and characterized.
Scientific Research Applications
Chemistry
In chemistry, 2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-[1-(TRIPHENYLMETHYL)IMIDAZOL-4-YL]PROPANOIC ACID is used in the synthesis of peptides and peptidomimetics. It serves as a building block for the construction of complex peptide sequences, which are essential for studying protein structure and function.
Biology
In biological research, peptides synthesized using this compound are used as probes to study enzyme-substrate interactions, receptor-ligand binding, and other biochemical processes. These peptides can also be used in the development of peptide-based drugs and therapeutics.
Medicine
In medicine, peptides synthesized using this compound are investigated for their potential therapeutic applications. These include the development of peptide vaccines, antimicrobial peptides, and peptide-based inhibitors of disease-related proteins.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. These materials have applications in biotechnology, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-[1-(TRIPHENYLMETHYL)IMIDAZOL-4-YL]PROPANOIC ACID is primarily related to its role in peptide synthesis. The Fmoc and trityl protecting groups prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The removal of these protecting groups under specific conditions yields the free peptide, which can then interact with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Fmoc-d-his(1-boc)-oh: Similar to 2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-[1-(TRIPHENYLMETHYL)IMIDAZOL-4-YL]PROPANOIC ACID, but with a tert-butyloxycarbonyl (Boc) protecting group instead of the trityl group.
Fmoc-l-his(1-trt)-oh: The L-enantiomer of this compound, used in the synthesis of peptides with L-histidine residues.
Fmoc-d-his(1-tos)-oh: Similar to this compound, but with a tosyl (tos) protecting group instead of the trityl group.
Uniqueness
This compound is unique due to the presence of both the Fmoc and trityl protecting groups, which provide robust protection during peptide synthesis. The use of the D-enantiomer of histidine also allows for the synthesis of peptides with specific stereochemical configurations, which can be important for studying protein structure and function.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMYDXUIZKNHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869506 |
Source
|
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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